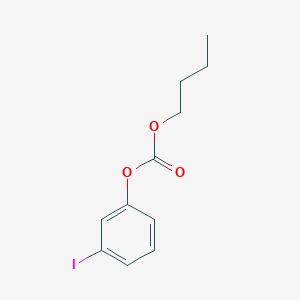
Butyl 3-iodophenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-iodophenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a butyl group and an iodophenyl group attached to a carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-iodophenyl carbonate can be achieved through several methods. One common approach involves the reaction of 3-iodophenol with butyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired carbonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-iodophenyl carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carbonates with different oxidation states.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups, such as phenyl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylates.
Scientific Research Applications
Butyl 3-iodophenyl carbonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be employed in the development of biochemical probes and labeling agents for studying biological processes.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of butyl 3-iodophenyl carbonate involves its interaction with specific molecular targets. The carbonate moiety can undergo hydrolysis to release the active iodophenyl group, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Butyl 3-iodophenyl carbonate can be compared with other similar compounds, such as:
Butyl 4-iodophenyl carbonate: Similar structure but with the iodine atom at the para position.
Butyl 3-bromophenyl carbonate: Contains a bromine atom instead of iodine.
Butyl 3-chlorophenyl carbonate: Contains a chlorine atom instead of iodine.
Uniqueness
The uniqueness of this compound lies in its specific reactivity and applications. The presence of the iodine atom imparts distinct chemical properties, making it suitable for specialized reactions and applications that other halogenated carbonates may not achieve.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications. Further exploration of its properties and applications can lead to new discoveries and advancements in these areas.
Properties
CAS No. |
81577-20-0 |
|---|---|
Molecular Formula |
C11H13IO3 |
Molecular Weight |
320.12 g/mol |
IUPAC Name |
butyl (3-iodophenyl) carbonate |
InChI |
InChI=1S/C11H13IO3/c1-2-3-7-14-11(13)15-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
DZIPUJQSGOTKHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OC1=CC(=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


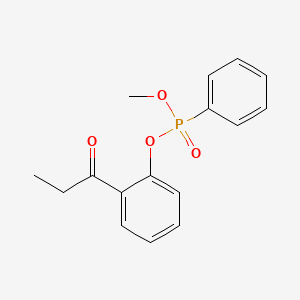
![1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene](/img/structure/B14407503.png)
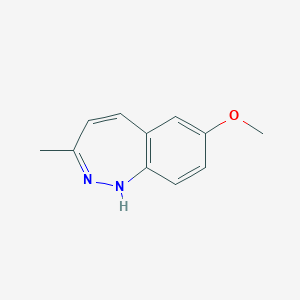
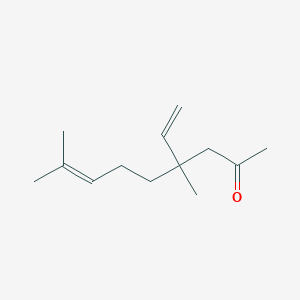
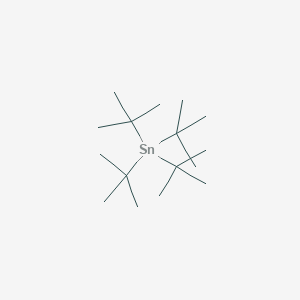

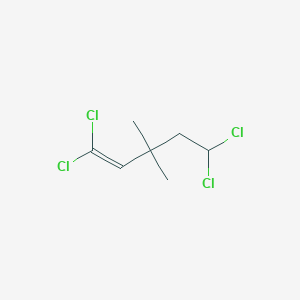
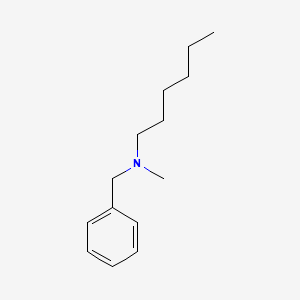
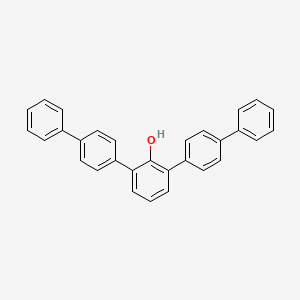

![Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl-](/img/structure/B14407560.png)
![N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14407566.png)

methyl}(dimethyl)silanol](/img/structure/B14407589.png)
